molecular formula C8H9NO6 B8434345 Ethyl (5-carboxyisoxazol-3-yl)oxyacetate

Ethyl (5-carboxyisoxazol-3-yl)oxyacetate

Cat. No. B8434345
M. Wt: 215.16 g/mol
InChI Key: KAWQGTMREXBNIB-UHFFFAOYSA-N
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Patent
US07205403B2

Procedure details

(5-Carboxyisoxazol-3-yl)oxyacetic acid (4.0 mmol, Example 74) is dissolved in ethanol (50 mL), to which is added a catalytic amount of p-toluenesulfonic acid (100 mg). After stirring overnight at room temperature, the ethanol was removed and the residue was recrystallized from ethanol/water.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:8][N:7]=[C:6]([O:9][CH2:10][C:11]([OH:13])=[O:12])[CH:5]=1)([OH:3])=[O:2].[C:14]1(C)C=CC(S(O)(=O)=O)=C[CH:15]=1>C(O)C>[C:1]([C:4]1[O:8][N:7]=[C:6]([O:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
C(=O)(O)C1=CC(=NO1)OCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol/water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)(O)C1=CC(=NO1)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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